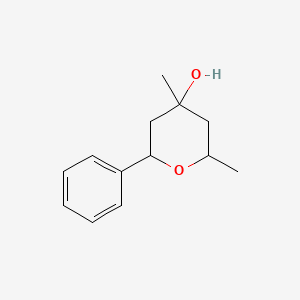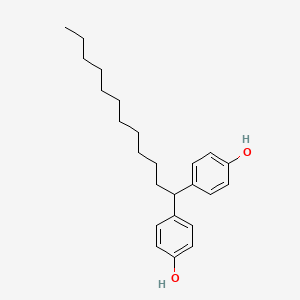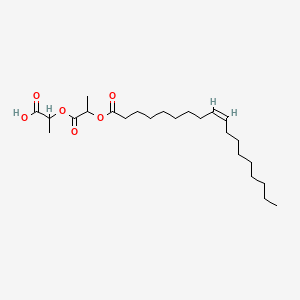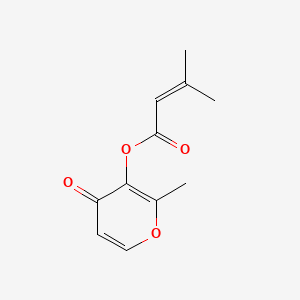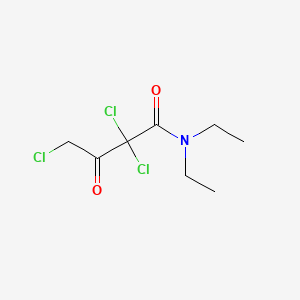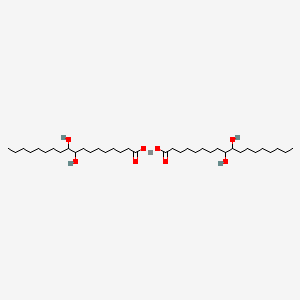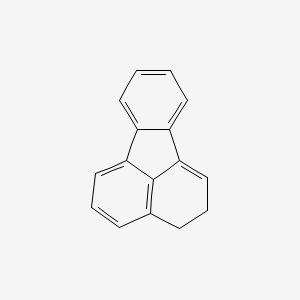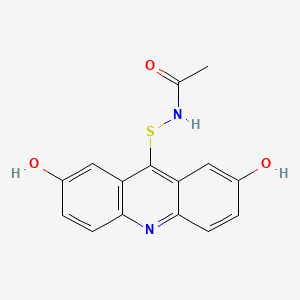
2,7-Dihydroxy-9-acetamidothioacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCRIS 8175 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is cataloged in the Carcinogenesis Research Information System (CCRIS), which is a database that provides information on the carcinogenicity, mutagenicity, tumorigenicity, and teratogenicity of various substances.
Vorbereitungsmethoden
The synthesis of CCRIS 8175 involves several steps, typically starting with the selection of appropriate precursors and reagents. The synthetic routes often include:
Step 1 Selection of Precursors: The initial step involves selecting suitable organic precursors that can undergo specific chemical transformations.
Step 2 Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and pH levels to ensure the desired chemical transformations.
Step 3 Purification: The final product is purified using techniques such as liquid chromatography to ensure high purity and yield.
Industrial production methods for CCRIS 8175 may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
CCRIS 8175 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: CCRIS 8175 can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
CCRIS 8175 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is studied for its effects on biological systems, including its potential as a mutagen or carcinogen.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and cancer research.
Industry: CCRIS 8175 is used in the development of new materials and chemicals, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of CCRIS 8175 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to DNA: It can interact with DNA, causing mutations or other genetic alterations.
Enzyme Inhibition: CCRIS 8175 may inhibit specific enzymes involved in critical biological processes, leading to various physiological effects.
Signal Transduction Pathways: The compound can affect signal transduction pathways, altering cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
CCRIS 8175 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CCRIS 6292: Known for its use in HIV research, particularly in reversing latency and activating transcription.
CCRIS 1234: Studied for its potential mutagenic effects and applications in cancer research.
Compared to these compounds, CCRIS 8175 may have unique properties or mechanisms of action that make it particularly valuable for specific research applications.
Eigenschaften
CAS-Nummer |
184582-64-7 |
|---|---|
Molekularformel |
C15H12N2O3S |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
N-(2,7-dihydroxyacridin-9-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H12N2O3S/c1-8(18)17-21-15-11-6-9(19)2-4-13(11)16-14-5-3-10(20)7-12(14)15/h2-7,19-20H,1H3,(H,17,18) |
InChI-Schlüssel |
DNVMGMWGSOOQHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NSC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


